2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Catalog No.
S12230247
CAS No.
M.F
C11H10O5
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxy...

Product Name

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

IUPAC Name

2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15)

InChI Key

AAVHJLVLMCBWPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring, a carboxylic acid group, and a hydroxyl-substituted phenyl group. Its molecular formula is C11H10O5C_{11}H_{10}O_5, and it has a molecular weight of approximately 222.19 g/mol. The compound is generally presented as a white to light yellow crystalline powder, and its structure can be represented as follows:

text
O || HO-C-C | \ C C / \ | C C--C / \ C C

This compound is notable for its potential biological activities and applications in organic synthesis.

The chemical reactivity of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of a less complex molecule.
  • Reduction: The ketone functionality in the tetrahydrofuran ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions make the compound versatile for further modifications in synthetic chemistry.

Research indicates that 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits various biological activities. It has shown potential antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 31.25 to 62.5 µg/mL . Additionally, preliminary studies suggest that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further pharmacological investigation.

The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Hydroxyphenyl Group: This may involve electrophilic aromatic substitution or coupling reactions with phenolic compounds.
  • Carboxylation: The final step usually involves introducing the carboxylic acid group through oxidation or direct carboxylation methods.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting bacterial infections or inflammatory diseases.
  • Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Agriculture: Its antimicrobial properties could be explored for developing natural pesticides or fungicides.

Interaction studies are crucial for understanding how 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Further research is needed to elucidate these interactions fully and their implications for therapeutic use.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acidC11H9ClO4C_{11}H_{9}ClO_4Contains chlorine substituent affecting reactivity
2-(3-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acidC11H10FO4C_{11}H_{10}FO_4Fluorine substituent may enhance bioactivity
3-Hydroxy-2-oxotetrahydrofuran-3-carboxylic acidC5H6O5C_{5}H_{6}O_5Lacks phenolic substitution, simpler structure

These compounds are similar in their core tetrahydrofuran structure but differ in substituents that influence their chemical behavior and biological activity. The unique hydroxyl substitution on the phenyl ring of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid may contribute to its distinct biological profile compared to these analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

222.05282342 g/mol

Monoisotopic Mass

222.05282342 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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